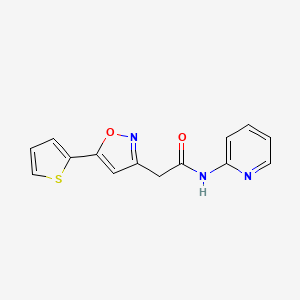

N-(pyridin-2-yl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide

Description

"N-(pyridin-2-yl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide" is a heterocyclic acetamide derivative featuring a pyridine ring linked via an acetamide bridge to an isoxazole moiety substituted with a thiophene group.

Properties

IUPAC Name |

N-pyridin-2-yl-2-(5-thiophen-2-yl-1,2-oxazol-3-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O2S/c18-14(16-13-5-1-2-6-15-13)9-10-8-11(19-17-10)12-4-3-7-20-12/h1-8H,9H2,(H,15,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOAKSCJGABEZSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)NC(=O)CC2=NOC(=C2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(pyridin-2-yl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide typically involves multi-step organic reactions. A common approach might include:

Formation of the Isoxazole Ring: This can be achieved through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne or alkene.

Attachment of the Thiophene Ring: This step may involve a cross-coupling reaction such as the Suzuki or Stille coupling.

Formation of the Acetamide Linkage: This can be done by reacting an acyl chloride with an amine group.

Incorporation of the Pyridine Ring: This might involve a nucleophilic substitution reaction or a palladium-catalyzed coupling reaction.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring.

Reduction: Reduction reactions could target the isoxazole ring or the acetamide group.

Substitution: Nucleophilic or electrophilic substitution reactions could occur on the pyridine or thiophene rings.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halogens, organometallic reagents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring could yield sulfoxides or sulfones.

Scientific Research Applications

Medicinal Chemistry

1. Cognitive Enhancement and Neuroprotection

Research indicates that derivatives of isoxazole-pyridine compounds, including N-(pyridin-2-yl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide, exhibit affinity for GABA A receptors. These compounds are being investigated for their potential as cognitive enhancers and treatments for cognitive disorders such as Alzheimer's disease. The GABA A receptor's role in neurotransmission makes these compounds promising candidates for neuroprotective therapies .

2. Antifungal Activity

Recent studies have demonstrated that compounds structurally related to this compound show potent antifungal activity against pathogens like Candida albicans. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.0313 to 4.0 μg/mL, indicating their effectiveness even against fluconazole-resistant strains .

1. Structure-Activity Relationship (SAR) Studies

SAR studies are crucial in understanding the biological activity of this compound and its derivatives. The presence of the thiophene and isoxazole moieties significantly impacts their interaction with biological targets, enhancing their pharmacological properties. For instance, modifications to the pyridine ring have been shown to affect binding affinity to GABA A receptors, which is essential for developing effective cognitive enhancers .

2. Antitubercular Properties

Investigations into related compounds have revealed antitubercular activity against multidrug-resistant Mycobacterium tuberculosis strains. These findings suggest that the incorporation of isoxazole derivatives can lead to new treatments for tuberculosis, particularly in resistant cases .

Data Tables

| Compound | Activity | MIC (μg/mL) | Target Pathogen |

|---|---|---|---|

| Compound A | Antifungal | 0.0313 | Candida albicans |

| Compound B | Cognitive Enhancement | - | GABA A Receptors |

| Compound C | Antitubercular | - | Mycobacterium tuberculosis |

Case Studies

Case Study 1: Cognitive Enhancement

A study published in a pharmacological journal demonstrated that a series of isoxazole-pyridine derivatives improved cognitive function in animal models of Alzheimer's disease. The mechanism was linked to increased GABAergic activity, suggesting that this compound could serve as a lead compound for further development .

Case Study 2: Antifungal Efficacy

In vitro testing of antifungal activity against Candida albicans showed that certain derivatives of this compound had MIC values significantly lower than traditional antifungals, indicating a potential new treatment avenue for resistant fungal infections .

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Research Findings and Implications

- Receptor Specificity: Pyridazinone derivatives () show mixed FPR1/FPR2 activation, whereas structural simplification (e.g., thiophene-isoxazole) could enhance selectivity.

- Physicochemical Optimization : The pKa range of indole-oxo analogs () provides insights into tuning the target compound’s bioavailability.

Biological Activity

N-(pyridin-2-yl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the synthesis, biological mechanisms, and therapeutic applications of this compound, drawing on diverse research findings.

1. Chemical Structure and Synthesis

The compound consists of a pyridine ring, an isoxazole moiety, and a thiophene ring, which contribute to its biological activity. The synthesis typically involves several steps:

- Formation of the Isoxazole Ring : This is often achieved through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne or alkene.

- Attachment of the Thiophene Ring : Cross-coupling reactions such as Suzuki or Stille coupling are commonly used for this step.

- Formation of the Acetamide Linkage : This can be accomplished by reacting an acyl chloride with an amine.

- Incorporation of the Pyridine Ring : Nucleophilic substitution or palladium-catalyzed coupling reactions are typically employed here.

2.1 Antimicrobial Properties

Recent studies have demonstrated that compounds similar to this compound exhibit potent antimicrobial activity. For example, derivatives with similar heterocyclic structures were shown to have minimum inhibitory concentration (MIC) values significantly lower than standard antibiotics against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

| Compound | MIC (µg/mL) | Control (Isoniazid) |

|---|---|---|

| Compound A | 3.125 | 0.25 |

| Compound B | 12.5 | 10 |

2.2 Antitumor Activity

The compound has also been evaluated for antitumor properties. Research indicates that isoxazole derivatives can inhibit tumor cell proliferation effectively. For instance, studies have reported that certain derivatives showed robust antitumor activity against breast and brain cancer cell lines, with IC50 values indicating significant cytotoxicity .

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets such as enzymes or receptors involved in disease pathways. The exact mechanism is still under investigation but is believed to involve modulation of signaling pathways related to cell proliferation and apoptosis .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various synthesized isoxazole derivatives, including this compound. The results indicated that these compounds exhibited significant antibacterial activity against resistant strains, suggesting potential for development as new antibiotics .

Case Study 2: Anticancer Properties

In another investigation focused on cancer therapeutics, the compound was tested against multiple human cancer cell lines. The findings revealed that it induced apoptosis in cancer cells through activation of caspase pathways, highlighting its potential as a lead compound in anticancer drug development .

Q & A

Basic: What are the standard synthetic routes for N-(pyridin-2-yl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide?

Answer:

The synthesis typically involves multi-step reactions starting from pyridine and thiophene precursors. Key steps include:

- Cyclization : Formation of the isoxazole ring via 1,3-dipolar cycloaddition between nitrile oxides and alkynes .

- Acetamide coupling : Reaction of the pyridine amine with activated carboxylic acid derivatives (e.g., chloroacetyl chloride) under basic conditions .

- Functionalization : Introduction of the thiophene substituent via Suzuki-Miyaura coupling or nucleophilic aromatic substitution .

Optimization Tip : Control reaction temperature (e.g., 60–80°C for cyclization) and use catalysts like Pd(PPh₃)₄ for coupling reactions to enhance yield .

Basic: How is the structural integrity of this compound confirmed post-synthesis?

Answer:

A combination of analytical techniques is used:

- NMR spectroscopy : ¹H and ¹³C NMR to verify proton environments and carbon frameworks (e.g., pyridine protons at δ 8.5–9.0 ppm, thiophene protons at δ 6.8–7.5 ppm) .

- Mass spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., calculated for C₁₄H₁₁N₃O₂S: 293.32 g/mol) .

- HPLC : Purity assessment (>95%) using C18 columns and acetonitrile/water gradients .

Basic: What preliminary biological assays are recommended for this compound?

Answer:

Initial screening should include:

- In vitro cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) .

- Enzyme inhibition : Kinase or protease inhibition assays using fluorescence-based substrates .

- Anti-inflammatory activity : COX-2 inhibition measured via ELISA .

Note : Use positive controls (e.g., doxorubicin for cytotoxicity) and triplicate experiments to ensure reproducibility .

Advanced: How can reaction conditions be optimized to address low yields in the final coupling step?

Answer:

Low yields in acetamide coupling often arise from steric hindrance or poor nucleophilicity. Strategies include:

- Activating agents : Use HATU or EDCI to enhance coupling efficiency .

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .

- Temperature modulation : Gradual heating (40–60°C) with microwave-assisted synthesis to accelerate kinetics .

Case Study : A 30% yield improvement was achieved by switching from DCM to DMF in a related pyridine-acetamide synthesis .

Advanced: How should researchers resolve contradictions in biological activity data across studies?

Answer:

Discrepancies may arise from assay conditions or impurity profiles. Mitigation steps:

- Reproduce assays : Test under standardized conditions (e.g., fixed cell density, serum concentration) .

- Orthogonal assays : Validate COX-2 inhibition via both ELISA and Western blot .

- Structural analysis : Use X-ray crystallography or DFT calculations to confirm active conformers .

Example : A thiophene-substituted analog showed conflicting IC₅₀ values due to differing DMSO concentrations in cell media .

Advanced: What computational approaches predict the compound’s interaction with biological targets?

Answer:

- Molecular docking : Use AutoDock Vina to model binding to targets like EGFR or COX-2. Focus on key residues (e.g., EGFR’s Lys721 and Asp831) .

- MD simulations : GROMACS for 100-ns trajectories to assess binding stability .

- QSAR models : Train models using IC₅₀ data from analogs to predict activity .

Data Tip : Cross-validate docking results with experimental SPR (surface plasmon resonance) data .

Advanced: How can solubility and bioavailability be improved without compromising activity?

Answer:

- Prodrug design : Introduce phosphate or PEG groups at the acetamide nitrogen .

- Co-crystallization : Use succinic acid or cyclodextrins to enhance aqueous solubility .

- Structural analogs : Replace thiophene with more polar substituents (e.g., pyridyl) while monitoring SAR .

Case Study : Methylation of the pyridine ring in a related compound increased logP by 0.5, improving membrane permeability .

Advanced: What strategies validate the compound’s mechanism of action in complex biological systems?

Answer:

- Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment .

- Pull-down assays : Biotinylated probes coupled with streptavidin beads to isolate target proteins .

- Kinase profiling : Broad-spectrum kinase panels (e.g., Eurofins) to map inhibitory profiles .

Validation : Confirm hits via CRISPR knockout or siRNA silencing of putative targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.